Cas no 1359480-13-9 (4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one)
![4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one structure](https://ja.kuujia.com/scimg/cas/1359480-13-9x500.png)
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one 化学的及び物理的性質
名前と識別子
-
- 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one
- 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
-
- インチ: 1S/C25H17BrFN3O2/c1-2-15-7-10-17(11-8-15)30-14-20(18-5-3-4-6-19(18)25(30)31)24-28-23(29-32-24)16-9-12-22(27)21(26)13-16/h3-14H,2H2,1H3
- InChIKey: FKNLYWGVWSDNQV-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=CC=C2)C(C2ON=C(C3=CC=C(F)C(Br)=C3)N=2)=CN1C1=CC=C(CC)C=C1
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-1638-20mg |
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one |
1359480-13-9 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3398-1638-3mg |
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one |
1359480-13-9 | 3mg |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3398-1638-10mg |
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one |
1359480-13-9 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3398-1638-30mg |
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one |
1359480-13-9 | 30mg |
$119.0 | 2023-09-11 | ||
Life Chemicals | F3398-1638-20μmol |
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one |
1359480-13-9 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3398-1638-15mg |
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one |
1359480-13-9 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3398-1638-5mg |
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one |
1359480-13-9 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3398-1638-2mg |
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one |
1359480-13-9 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3398-1638-50mg |
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one |
1359480-13-9 | 50mg |
$160.0 | 2023-09-11 | ||
Life Chemicals | F3398-1638-4mg |
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one |
1359480-13-9 | 4mg |
$66.0 | 2023-09-11 |
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one 関連文献
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-oneに関する追加情報
Introduction to 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one (CAS No. 1359480-13-9)
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one, with the CAS number 1359480-13-9, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a 1,2-dihydroisoquinolin-1-one core and a 1,2,4-oxadiazole moiety, which are both known for their potential biological activities.
The development and study of this compound have been driven by its potential therapeutic applications. Recent research has focused on its anti-inflammatory and anticancer properties, making it a promising candidate for the treatment of various diseases. The presence of the bromo and fluoro substituents on the phenyl ring enhances its pharmacological profile by modulating its interactions with biological targets.
In terms of its synthesis, 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one can be prepared through a multi-step process involving the condensation of appropriate precursors. The key steps include the formation of the 1,2-dihydroisoquinolin-1-one core and the subsequent coupling with the 1,2,4-oxadiazole moiety. These synthetic strategies have been optimized to improve yield and purity, making the compound more accessible for further research and development.
The biological activity of this compound has been extensively studied in various in vitro and in vivo models. In particular, its anti-inflammatory properties have been evaluated using cell-based assays and animal models of inflammation. Results from these studies have shown that 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators such as cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis.
Beyond its anti-inflammatory properties, this compound has also shown promising anticancer activity. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the PI3K/AKT pathway in breast cancer cells and to induce cell cycle arrest in colon cancer cells. These findings highlight its potential as a novel anticancer agent.
The pharmacokinetic properties of 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one have also been investigated to assess its suitability for clinical applications. Preclinical studies have indicated that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is moderate to high, and it exhibits good stability in plasma and tissues. These characteristics make it a viable candidate for further development into a therapeutic drug.
To further enhance its therapeutic potential, researchers are exploring various prodrug strategies to improve its solubility and bioavailability. Prodrugs are designed to be inactive or less active forms of the parent drug that are converted into the active form in vivo through metabolic processes. This approach can enhance the pharmacological properties of the compound while reducing potential side effects.
In conclusion, 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one (CAS No. 1359480-13-9) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of new therapeutic agents for inflammatory diseases and cancer. Ongoing research continues to explore its full therapeutic potential and optimize its pharmacological properties for clinical applications.
1359480-13-9 (4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one) Related Products
- 1721-51-3(D-alpha-Tocotrienol)
- 2025511-22-0(1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-imidazol-2-amine)
- 2228446-44-2(tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate)
- 946306-60-1(4-bromo-N-{2-2-(3-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}benzene-1-sulfonamide)
- 1335306-87-0((2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine)
- 1501319-26-1(ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate)
- 1391052-34-8(2'-Nitro-p-acetanisidide-15N)
- 343-53-3(1-bromo-3-fluoro-naphthalene)
- 2228745-89-7(1-(3,3-difluorocyclobutyl)cyclohexan-1-amine)
- 1804404-77-0(Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate)




